molecular formula C15H14Cl2O4S B2483315 4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate CAS No. 2361729-10-2

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate

Cat. No.: B2483315
CAS No.: 2361729-10-2
M. Wt: 361.23
InChI Key: IJWXNPLOCQHSMI-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of chloro, dimethyl, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3,5-dimethylphenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The sulfonate group can be reduced to form sulfides under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 4-azido-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate.

    Oxidation: Formation of 4-chloro-3,5-dimethylbenzaldehyde 5-chloro-2-methoxybenzene-1-sulfonate.

    Reduction: Formation of 4-chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfide.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also disrupt cellular processes by interacting with membrane proteins, leading to altered cell signaling pathways. The presence of chloro and methoxy groups enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.

    5-Chloro-2-methoxybenzenesulfonyl chloride: Used as a reagent in organic synthesis for introducing sulfonate groups.

Uniqueness

4-Chloro-3,5-dimethylphenyl 5-chloro-2-methoxybenzene-1-sulfonate is unique due to its combined structural features, which confer enhanced reactivity and stability. The presence of both chloro and methoxy groups allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-6-12(7-10(2)15(9)17)21-22(18,19)14-8-11(16)4-5-13(14)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWXNPLOCQHSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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